2-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid
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Overview
Description
2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a benzoic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the oxadiazole and triazole rings through cyclization reactions, followed by the introduction of the benzoic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This may include the use of continuous flow reactors to improve reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under suitable conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the benzoic acid moiety can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The oxadiazole and triazole rings may interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to 2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID.
Heparinoid compounds: These compounds have anticoagulant properties and are structurally different from the target compound.
Uniqueness
The uniqueness of 2-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N9O4 |
---|---|
Molecular Weight |
399.36 g/mol |
IUPAC Name |
2-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]triazole-4-carbonyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H17N9O4/c1-24(2)8-11-12(19-23-25(11)14-13(17)21-29-22-14)15(26)20-18-7-9-5-3-4-6-10(9)16(27)28/h3-7H,8H2,1-2H3,(H2,17,21)(H,20,26)(H,27,28)/b18-7+ |
InChI Key |
FWNNLCJJLWJGFC-CNHKJKLMSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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